5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid chemical properties
5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyrazole scaffold standing out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1] This guide focuses on a specific, highly functionalized derivative: 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid . The strategic placement of a 2-chlorophenyl group at the C5 position and a carboxylic acid at the C3 position creates a molecule with significant potential as a core building block for novel therapeutic agents. The chlorophenyl moiety allows for modulation of lipophilicity and metabolic stability, while the carboxylic acid serves as a versatile synthetic handle for derivatization and as a potential pharmacophoric feature for interacting with biological targets.
This document provides a comprehensive exploration of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed to equip researchers and drug development professionals with the technical insights necessary to leverage its full potential.
Physicochemical and Structural Properties
The fundamental chemical properties of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid define its behavior in both chemical reactions and biological systems. While specific experimental data for this exact isomer is not centrally cataloged, its properties can be reliably predicted based on its constituent parts and comparison with closely related analogs.[2][3]
| Property | Value / Description |
| Molecular Formula | C₁₀H₇ClN₂O₂ |
| Molecular Weight | 222.63 g/mol [2] |
| IUPAC Name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid |
| CAS Number | 13739-85-6 |
| Appearance | Typically an off-white to pale yellow solid. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. |
| pKa (Predicted) | ~3.5 - 4.5 (for the carboxylic acid proton). |
| XlogP (Predicted) | ~2.4[2] |
The molecule's structure, featuring a planar pyrazole ring linked to a sterically demanding ortho-substituted phenyl ring, influences its crystalline packing and intermolecular interactions. The carboxylic acid group is a primary site for hydrogen bonding, both as a donor (O-H) and acceptor (C=O).
Synthesis and Spectroscopic Characterization
The synthesis of substituted pyrazole carboxylic acids is well-established, typically involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine source.[4] A common and efficient pathway to 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves the reaction of a β-ketoester, specifically an ester of 4-(2-chlorophenyl)-2,4-dioxobutanoic acid, with hydrazine hydrate.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 2-chloroacetophenone.
Caption: Synthetic workflow for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Experimental Protocol: Synthesis
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Step 1 (Claisen Condensation): To a solution of sodium ethoxide in absolute ethanol, slowly add a mixture of 2-chloroacetophenone and diethyl oxalate at 0-5°C.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction with dilute acid and extract the resulting β-ketoester intermediate with an organic solvent (e.g., ethyl acetate).
-
Step 2 (Cyclocondensation): Dissolve the crude intermediate in ethanol or acetic acid. Add hydrazine hydrate dropwise.
-
Reflux the mixture for 4-6 hours. Monitor reaction completion via TLC.
-
Cool the reaction mixture to allow the pyrazole ester product to precipitate. Filter and wash the solid.
-
Step 3 (Hydrolysis): Suspend the pyrazole ester in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until a clear solution is formed.
-
Cool the solution and acidify with concentrated HCl to a pH of ~2-3.
-
The final product, 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under vacuum.
Spectroscopic Profile
Structural confirmation is achieved through standard spectroscopic methods.[5]
-
¹H NMR (DMSO-d₆):
-
~13.0-14.0 ppm (broad s, 1H): Carboxylic acid proton (exchangeable with D₂O).
-
~7.2-7.8 ppm (m, 5H): Aromatic protons from the 2-chlorophenyl ring and the C4-H of the pyrazole ring. The pyrazole proton typically appears as a singlet around 7.2 ppm.
-
The N-H proton of the pyrazole ring may be broad and difficult to observe.
-
-
¹³C NMR (DMSO-d₆):
-
~162 ppm: Carboxylic acid carbon (C=O).
-
~140-155 ppm: C3 and C5 carbons of the pyrazole ring.
-
~127-135 ppm: Aromatic carbons of the chlorophenyl ring.
-
~105 ppm: C4 carbon of the pyrazole ring.[5]
-
-
FT-IR (KBr, cm⁻¹):
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole and phenyl rings.
-
-
Mass Spectrometry (ESI-MS):
-
[M-H]⁻: Calculated at m/z 221.01, showing a characteristic isotopic pattern for one chlorine atom.
-
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary reactive centers: the carboxylic acid group and the pyrazole N-H. This dual reactivity makes it an exceptionally versatile scaffold for building molecular libraries.
Reactions at the Carboxylic Acid Group
The carboxylic acid is readily converted into a variety of functional groups, a cornerstone of library synthesis in drug discovery.[6][7]
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Esterification: Reaction with various alcohols under acidic catalysis (e.g., H₂SO₄) or using coupling agents yields the corresponding esters.[8]
-
Amide Formation: This is arguably the most common derivatization. The carboxylic acid is first activated, typically by conversion to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[9] The resulting highly reactive acid chloride is then treated with a primary or secondary amine to form a diverse range of amides.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol, yielding [5-(2-chlorophenyl)-1H-pyrazol-3-yl]methanol.
-
Cyclocondensation: The carboxylic acid can participate in cyclization reactions with bifunctional reagents to form fused heterocyclic systems, such as pyrazolopyridazinones when reacted with hydrazines.[7]
Caption: Key derivatization pathways of the carboxylic acid moiety.
Reactions at the Pyrazole Ring
The pyrazole ring's N-H proton can be substituted, offering another vector for structural diversification.
-
N-Alkylation/Arylation: Reaction with alkyl halides or aryl boronic acids (under Suzuki coupling conditions) can introduce substituents at the N1 position. This is often used to block the hydrogen-bonding donor capability of the N-H group and to explore additional binding pockets in a target protein.
Applications in Research and Drug Development
The pyrazole core is a key feature in numerous approved drugs and clinical candidates, valued for its metabolic stability and ability to act as a versatile scaffold.[1][10] Derivatives of pyrazole carboxylic acids have demonstrated a wide array of biological activities.
-
Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known inhibitors of cyclooxygenase (COX) enzymes, forming the basis of non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer: The pyrazole scaffold is present in several kinase inhibitors used in oncology.[11] The ability to derivatize both the carboxylic acid and the phenyl ring of the title compound allows for the systematic exploration of structure-activity relationships (SAR) against cancer targets.[11]
-
Antimicrobial and Antifungal: Functionalized pyrazoles have shown potent activity against various bacterial and fungal pathogens.[12] The 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid core can be elaborated into novel ester and amide derivatives to screen for new antimicrobial agents.[12][13]
-
Agrochemicals: Beyond pharmaceuticals, the pyrazole structure is integral to many modern herbicides and insecticides, often due to its ability to disrupt key insect or plant enzyme systems.[13][14]
Safety and Handling
As a laboratory chemical, 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid should be handled with appropriate care. Based on GHS data for the structurally similar 3-chloro isomer, the compound may be harmful if swallowed and can cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.
Conclusion
5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a high-value chemical building block with significant strategic importance for researchers in medicinal chemistry, drug discovery, and materials science. Its well-defined structure, coupled with the versatile reactivity of its carboxylic acid and pyrazole N-H functionalities, provides a robust platform for the synthesis of diverse molecular libraries. The proven track record of the pyrazole scaffold in numerous bioactive compounds underscores the potential for derivatives of this molecule to lead to the discovery of novel therapeutic agents and other high-performance chemicals.
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